6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
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Overview
Description
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(4-fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile
- 8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. This structural complexity can lead to enhanced stability and specificity in its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-2-4-18(5-3-17)23-9-11-24(12-10-23)29(27,28)19-13-15-1-6-20(26)25-8-7-16(14-19)21(15)25/h2-5,13-14H,1,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHYBCYLJVDXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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